molecular formula C18H14N4OS B2421701 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 1226432-22-9

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2421701
CAS No.: 1226432-22-9
M. Wt: 334.4
InChI Key: LZHYLEKRNMBGKF-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a quinoline core substituted with an imidazole ring and a thiophene ring

Properties

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17(11-14-4-2-10-24-14)20-15-5-1-3-13-6-7-16(21-18(13)15)22-9-8-19-12-22/h1-10,12H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYLEKRNMBGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CC3=CC=CS3)N=C(C=C2)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with glyoxal and ammonia or an amine.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction such as the Suzuki or Stille coupling.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a quinoline core substituted with an imidazole ring and a thiophene moiety. The synthesis typically involves several steps:

  • Formation of the Quinoline Core : Using methods such as Skraup synthesis or Friedländer synthesis from aniline derivatives.
  • Introduction of the Imidazole Ring : Achieved through condensation reactions.
  • Attachment of the Thiophene Ring : Accomplished via cross-coupling reactions (e.g., Suzuki or Stille coupling).
  • Final Acetamide Formation : Involves acylation using acetic anhydride or acetyl chloride.

Antimicrobial Properties

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide has shown promising antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures can disrupt bacterial cell membranes or inhibit key enzymes necessary for bacterial survival. For instance:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Related Compound AS. aureus16 µg/mL
Related Compound BPseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be effective in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, indicating its ability to inhibit tumor growth by targeting critical signaling pathways involved in cancer progression.

Cell Line TestedIC50 (µM)
A549 (Lung cancer)0.24
MCF-7 (Breast cancer)0.96
PC-3 (Prostate cancer)0.42

The mechanism of action may involve the induction of apoptosis in cancer cells, potentially enhancing therapeutic outcomes in cancer treatment.

Similar Compounds

Compound NameStructural Differences
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(furan-2-yl)acetamideContains a furan ring instead of a thiophene ring
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(pyridin-2-yl)acetamideContains a pyridine ring instead of a thiophene ring

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example:

    Antimicrobial Activity: It might interact with bacterial cell membranes or inhibit key enzymes.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.

    Fluorescent Probes: The compound might bind to specific biomolecules, altering its fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of its quinoline, imidazole, and thiophene moieties, which may confer distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Biological Activity

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, mechanisms of action, and biological efficacy based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinoline core substituted with an imidazole ring and a thiophene moiety. The synthesis typically involves several steps:

  • Formation of the Quinoline Core : Using methods such as Skraup or Friedländer synthesis from aniline derivatives.
  • Introduction of the Imidazole Ring : Achieved through condensation reactions.
  • Attachment of the Thiophene Ring : Accomplished via cross-coupling reactions.
  • Final Acetamide Formation : Involves acylation using acetic anhydride or acetyl chloride.

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, displaying effectiveness against various pathogens.
  • Anticancer Activity : It is hypothesized to induce apoptosis in cancer cells by targeting specific signaling pathways, potentially enhancing therapeutic outcomes in cancer treatment.

Antimicrobial Efficacy

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole and quinoline have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 15.625 to 125 μM, demonstrating potent bactericidal activity .

CompoundMIC (µM)Target Organism
Compound A15.625Staphylococcus aureus
Compound B62.5Escherichia coli
Compound C31.9Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, imidazole-based compounds have been shown to reduce cell viability in various cancer cell lines with IC50 values ranging from 10 to 50 µM .

CompoundIC50 (µM)Cancer Cell Line
Compound D20HeLa
Compound E30MCF-7
Compound F15A549

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in biofilm formation, suggesting its potential as a therapeutic agent against resistant strains .
  • Anticancer Study : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. Results indicated that treatment led to increased levels of pro-apoptotic factors and decreased survival rates of cancer cells, supporting its role as a promising anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide, and how can its purity be validated?

  • Answer : The compound can be synthesized via multi-step reactions involving Friedel-Crafts acylation or nucleophilic substitution. For example, thiophene-containing acetamide derivatives are often prepared by reacting thiophene-2-acetic acid chloride with quinoline-imidazole precursors under inert conditions (e.g., nitrogen atmosphere) using solvents like DCM . Purity validation requires techniques such as HPLC, elemental analysis, and spectroscopic characterization (¹H/¹³C NMR, FT-IR). For instance, elemental analysis discrepancies ≤0.3% between calculated and observed values confirm purity .

Q. How can the crystal structure and intermolecular interactions of this compound be determined?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include dihedral angles between aromatic systems (e.g., quinoline and thiophene rings) and hydrogen-bonding networks. For example, SCXRD studies on analogous acetamide derivatives revealed intermolecular O–H⋯N and O–H⋯O bonds stabilizing the crystal lattice . Computational tools like Mercury or OLEX2 refine these interactions .

Q. What in vitro assays are appropriate for preliminary evaluation of its antitubercular activity?

  • Answer : The agar proportion method against Mycobacterium tuberculosis H37Rv is widely used. Compounds are tested at varying concentrations (e.g., 6.25–50 μg/mL) with isoniazid (INH) and rifampicin (RIF) as controls. Activity is quantified by minimum inhibitory concentration (MIC) values, where MIC ≤10 μg/mL indicates significant potency .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, frontier molecular orbitals (HOMO-LUMO), and local reactivity descriptors (e.g., Fukui indices). For imidazole-quinoline hybrids, the electron-rich imidazole ring often acts as a nucleophilic site, while the quinoline system influences charge transfer . Software like Gaussian or ORCA facilitates these analyses .

Q. What strategies optimize the structure to enhance bioactivity while minimizing cytotoxicity?

  • Answer : Structure-activity relationship (SAR) studies guide modifications:

  • Substitution on thiophene : Electron-withdrawing groups (e.g., -F, -NO₂) enhance antitubercular activity .
  • Quinoline modifications : Introducing hydroxy or methoxy groups improves solubility and target binding .
  • Imidazole replacement : Replacing imidazole with triazole or benzimidazole alters pharmacokinetics .
    • Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293), comparing IC₅₀ values to therapeutic indices .

Q. How should conflicting bioactivity data across studies be resolved?

  • Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Mitigation steps include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays .
  • Batch validation : Re-synthesize compounds and verify purity via LC-MS .
  • Computational validation : Compare molecular docking results (e.g., binding affinity to Mtb enoyl-ACP reductase) with experimental MICs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.